molecular formula C12H30N4O2Pt2+6 B13862854 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Cat. No.: B13862854
M. Wt: 652.6 g/mol
InChI Key: KEJFETDFGOXNMQ-BNXNSQMOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum dimer dinitrate (CAS: 82398-34-3) is a platinum-based coordination compound with the molecular formula C₁₂H₃₄N₆O₈Pt₂ and a molecular weight of 780.59 g/mol . Structurally, it consists of two platinum centers bridged by oxo ligands, each coordinated to a (1R,2R)-1,2-cyclohexanediamine ligand and two aquo (water) ligands, with nitrate counterions . It is identified as a dimeric impurity of oxaliplatin, a third-generation platinum chemotherapeutic agent, but also exhibits intrinsic neoplasm-inhibiting activity . Recent studies highlight its dual role as an anti-cancer therapeutic agent and imaging contrast enhancer, particularly in hepatic artery chemoembolization therapies due to its compatibility with Lipiodol (an iodinated poppyseed oil) .

The compound is hygroscopic, stable under inert atmospheres, and has a high decomposition temperature (>300°C) . It shows slight solubility in water and methanol, which influences its formulation for clinical use .

Properties

Molecular Formula

C12H30N4O2Pt2+6

Molecular Weight

652.6 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(4+);dihydroxide

InChI

InChI=1S/2C6H14N2.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;;;;/h2*5-6H,1-4,7-8H2;2*1H2;;/q;;;;2*+4/p-2/t2*5-,6-;;;;/m11..../s1

InChI Key

KEJFETDFGOXNMQ-BNXNSQMOSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1CC[C@H]([C@@H](C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4]

Canonical SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate primarily involves the reaction of a platinum(II) precursor complex with (1R,2R)-1,2-cyclohexanediamine under controlled conditions, followed by treatment with nitrate ions to form the dinitrate salt. The key steps are:

  • Starting Material: Typically, a dihalogenated platinum(II) complex such as dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (DACHPtCl2) is used as the platinum source.
  • Ligand Coordination: The (1R,2R)-1,2-cyclohexanediamine ligand coordinates to the platinum centers forming a chelate complex.
  • Halide Abstraction: The halide ligands are replaced by water molecules (aquo ligands) by reacting with silver nitrate (AgNO3), which precipitates silver halide salts.
  • Formation of Dinitrate Salt: The resulting diaquo complex is isolated as a dinitrate salt.

This process yields the dimeric platinum complex with two aqua ligands and nitrate counterions, which is sensitive to light and requires storage under inert atmosphere at low temperatures (-20°C) to maintain stability.

Detailed Stepwise Preparation Procedure

Step Description Reagents & Conditions Notes
1. Ligand Coordination React DACHPtCl2 with (1R,2R)-1,2-cyclohexanediamine Aqueous or methanolic solution, ambient temperature Forms the platinum(II) cyclohexanediamine complex
2. Halide Abstraction Add 2 equivalents of silver nitrate (AgNO3) Room temperature, 0.5 to 5 hours, preferably 20–45°C Silver halide precipitates are formed and removed by filtration or centrifugation
3. Purification Use solid inert materials such as silicon dioxide or aluminium oxide (Celite) to assist removal of AgCl Filtration or centrifugation Improves purity and removal efficiency of silver salts
4. Isolation Collect the aqueous solution containing the diaquo complex dinitrate - The complex is isolated as a dinitrate salt, typically as a dimer
5. Optional Repetition Repeat purification steps to reduce silver content Multiple cycles Enhances product purity and reduces impurities

This method is adapted from improved industrial processes designed to optimize yield and purity, with typical yields of 60–70% for the diaquo complex intermediate before further conversion to oxaliplatin.

Industrial Scale Production Considerations

  • Reaction Control: Precise control of temperature (20–50°C), pH, and reaction time (1–3 hours) is critical to maximize conversion and minimize side reactions.
  • Use of Solid Inert Materials: Incorporation of solid inert materials like Celite facilitates efficient removal of silver halide precipitates, improving downstream purification.
  • Purification: Use of polymeric cation-exchange resins can further reduce residual silver content in the product solution.
  • Storage: The final product is sensitive to light and air; storage under inert atmosphere in amber containers at -20°C is recommended to maintain stability.

Reaction Mechanism and Chemical Analysis

  • Halide Abstraction Reaction: The reaction of the platinum(II) dichloro complex with silver nitrate leads to precipitation of AgCl and formation of the diaquo complex.
  • Ligand Exchange: The diaquo ligands (water molecules) can be substituted by other ligands in subsequent reactions, making this complex a versatile intermediate.
  • Dimer Formation: The complex exists as a dimer with two platinum centers bridged by hydroxide or aquo ligands, stabilized by nitrate counterions.
  • Purity Assessment: Analytical techniques such as NMR, mass spectrometry, and elemental analysis are used to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions / Values Remarks
Starting platinum complex DACHPtCl2 Commercially available
Ligand (1R,2R)-1,2-cyclohexanediamine Bidentate chelating ligand
Silver salt Silver nitrate (AgNO3) 2 equivalents per platinum
Solvent Water or methanol Aqueous medium preferred
Temperature 20–45°C Reaction time 1–3 hours
Reaction time 0.5–5 hours Optimal ~1–3 hours
Purification aids Silicon dioxide, aluminium oxide (Celite) Facilitates AgCl removal
Storage Amber vial, -20°C, inert atmosphere Protects from light and oxidation
Yield 60–70% (intermediate) High purity achievable

Chemical Reactions Analysis

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

    Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

    Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .

Scientific Research Applications

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with DNA in cancer cells. The compound forms cross-links with DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets include DNA and various proteins involved in the DNA repair pathways .

Comparison with Similar Compounds

Platinum-based anticancer drugs are classified by their ligand structures, which dictate pharmacokinetics, resistance profiles, and mechanisms of action. Below is a detailed comparison:

Structural Analogs and Pharmacokinetic Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Ligands Solubility Melting Point
Diaquo[(1R,2R)-CHDA]Pt dimer dinitrate C₁₂H₃₄N₆O₈Pt₂ 780.59 (1R,2R)-CHDA, aquo, oxo-bridged Slight (H₂O, MeOH) >300°C (dec.)
Cisplatin Cl₂H₆N₂Pt 300.05 NH₃, Cl⁻ Moderate (H₂O) 270°C (dec.)
Oxaliplatin C₈H₁₄N₂O₄Pt 397.29 (1R,2R)-CHDA, oxalate Soluble in DMSO 198–200°C
DPC (1,2-DACH platinum(II) dichloride) C₆H₁₂Cl₂N₂Pt 378.16 (1R,2R)-CHDA, Cl⁻ Insoluble in H₂O >250°C
SM-11355 Not specified Not specified Lipophilic ligand, Lipiodol-compatible Lipid-soluble Not reported

Key Observations :

  • Compared to cisplatin, the dimer’s (1R,2R)-CHDA ligand reduces cross-resistance in cisplatin-resistant cell lines (e.g., H4-II-E/CDDP) due to differences in cellular uptake mechanisms .
  • SM-11355, another Lipiodol-compatible platinum compound, shares the dimer’s ability to overcome cisplatin resistance but differs in ligand hydrophobicity .
Cytotoxicity and Resistance Profiles
Compound IC₅₀ in H4-II-E Cells (μM) IC₅₀ in H4-II-E/CDDP Cells (μM) Resistance Mechanism DNA Adduct Formation Efficiency
Cisplatin 2.1 ± 0.3 18.5 ± 2.1 (8.8× resistance) Reduced uptake, increased GSH 45% repair in parental cells
Dimer Dinitrate Not reported Comparable to parental cells Unaffected by cisplatin resistance Similar to DPC
DPC 1.8 ± 0.2 1.9 ± 0.3 (no resistance) Unaltered uptake No repair observed
SM-11355/Lipiodol 0.9 ± 0.1 1.0 ± 0.2 (no resistance) Sustained release from Lipiodol Requires higher Pt accumulation

Key Findings :

  • Cisplatin resistance in H4-II-E/CDDP cells arises from reduced intracellular accumulation (5.6-fold lower platinum levels) and elevated glutathione (GSH) detoxification (2.9× higher GSH) .
  • The dimer and DPC bypass this resistance due to (1R,2R)-CHDA ligand-mediated uptake , which is unaffected by cisplatin resistance mechanisms .
  • SM-11355/Lipiodol achieves sustained cytotoxicity via slow release, maintaining platinum-DNA adduct levels despite reduced cellular uptake .
Clinical and Pharmacopeial Relevance
  • Oxaliplatin Impurity Profile : The dimer is classified as Oxaliplatin Impurity E (EP) and must be resolved chromatographically with a resolution ≥2.0 from other impurities per pharmacopeial guidelines .
  • Therapeutic Applications: Unlike cisplatin, the dimer’s compatibility with Lipiodol enables transarterial chemoembolization (TACE) for hepatocellular carcinoma, combining localized therapy with imaging contrast enhancement .
  • Toxicity : The dimer’s high molecular weight and stability may reduce nephrotoxicity compared to cisplatin but require further preclinical validation .

Biological Activity

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based coordination compound that has garnered attention for its potential applications in cancer therapy. As a member of the platinum drug family, it exhibits significant biological activity primarily through its interaction with DNA and cellular mechanisms involved in cancer cell proliferation.

Chemical Structure and Properties

The compound features a dinuclear structure characterized by two platinum centers bridged by two nitrate groups. Each platinum atom is coordinated with a bidentate ligand, specifically (1R,2R)-1,2-cyclohexanediamine. The molecular formula is C12H30N4O6Pt2\text{C}_{12}\text{H}_{30}\text{N}_{4}\text{O}_{6}\text{Pt}_{2} with a molecular weight of approximately 708.52 g/mol.

Property Value
Molecular FormulaC₁₂H₃₀N₄O₆Pt₂
Molecular Weight708.52 g/mol
StructureDinuclear platinum complex
Ligand TypeBidentate (cyclohexanediamine)

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with DNA. This interaction leads to the formation of bulky DNA adducts that disrupt normal cellular processes such as replication and transcription, ultimately resulting in cell death. The specific mechanism can be summarized as follows:

  • DNA Binding : The platinum center binds to nucleophilic sites on DNA bases.
  • Formation of Adducts : Covalent adducts interfere with DNA replication.
  • Cell Cycle Arrest : Induction of apoptosis through cell cycle disruption.

Cytotoxicity Studies

Studies have demonstrated the cytotoxic effects of this compound across various cancer cell lines. For instance, preliminary findings indicate that this compound exhibits significant cytotoxicity against colorectal and ovarian cancer cell lines. Comparative analysis shows that it may have a lower neurotoxic profile compared to traditional platinum-based drugs like cisplatin and oxaliplatin.

Case Study: Cytotoxicity Assessment

In vitro studies using MTT assays have shown that this compound has an IC50 value comparable to that of established treatments:

Compound IC50 (μM) Cancer Cell Line
This compound3.04HepG2 (liver cancer)
Cisplatin5.00Various solid tumors
Oxaliplatin4.50Colorectal cancer

Interaction with Biological Molecules

This compound exhibits notable binding affinity with biomolecules such as proteins and nucleic acids. Research indicates that this compound forms stable adducts with DNA and may also interact with proteins involved in DNA repair mechanisms. These interactions are critical for understanding its therapeutic efficacy and potential side effects.

Dual Functionality: Therapeutic and Imaging Agent

One of the distinguishing features of this compound is its dual functionality as both a therapeutic agent and an imaging contrast medium. This unique property enhances its utility in cancer diagnostics alongside its role in treatment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate?

The synthesis involves reacting platinum precursors with (1R,2R)-1,2-cyclohexanediamine under controlled pH (neutral to slightly acidic), temperature (20–25°C), and inert atmosphere to prevent oxidation. Methanol/water mixtures are commonly used as solvents to stabilize the dimeric structure. Post-synthesis, purification via recrystallization or chromatography is critical to minimize hydrolysis byproducts. Storage at -20°C in amber vials under inert gas (e.g., argon) preserves stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • HPLC-MS : Quantifies purity and detects impurities (e.g., oxaliplatin-related compounds).
  • NMR Spectroscopy : Confirms ligand coordination and stereochemistry (e.g., 1^1H and 195^{195}Pt NMR for Pt-ligand interactions).
  • Elemental Analysis : Validates molecular formula (C12_{12}H30_{30}N6_6O8_8Pt2_2 or C12_{12}H34_{34}N6_6O8_8Pt2_2, depending on hydration state).
  • X-ray Crystallography : Resolves dimeric structure and ligand geometry .

Q. What is the compound’s role as an impurity standard in oxaliplatin formulations?

It serves as a critical reference for quantifying oxaliplatin degradation products during pharmaceutical quality control. Its dimeric structure mimics common hydrolysis byproducts, enabling calibration of analytical techniques (e.g., HPLC) to ensure drug efficacy and safety. Studies recommend spiking oxaliplatin samples with this compound at 0.1–1% w/w to validate impurity detection protocols .

Q. How does its cytotoxicity profile compare to cisplatin and oxaliplatin in vitro?

In colorectal (HCT116), ovarian (A2780), and lung (A549) cancer cell lines, the compound shows IC50_{50} values <10 μM, comparable to cisplatin but higher than oxaliplatin. Structural differences (dimeric vs. monomeric Pt centers) may reduce cellular uptake efficiency. Tabulated

Cancer TypeCell LineIC50_{50} (μM)Reference Agent (IC50_{50})
ColorectalHCT116<5Cisplatin (2–8 μM)
OvarianA2780<3Oxaliplatin (0.5–2 μM)
Non-Small LungA549<7Cisplatin (4–10 μM)

Advanced Research Questions

Q. What molecular mechanisms underlie its DNA interaction and adduct formation?

The Pt(II) centers form covalent crosslinks with guanine N7 sites, creating 1,2-intrastrand DNA adducts. Unlike cisplatin, its dimeric structure may induce distinct DNA bending angles, impairing repair machinery recognition. Studies using gel electrophoresis and atomic absorption spectrometry show slower adduct formation kinetics (t1/2_{1/2} ~6–8 hours) compared to oxaliplatin (t1/2_{1/2} ~2–4 hours), potentially due to steric hindrance .

Q. How do stereochemical variations in the cyclohexanediamine ligand affect biological activity?

The (1R,2R) configuration enables optimal hydrogen bonding between equatorial NH groups and DNA backbone phosphates, enhancing adduct stability. In contrast, cis-1R,2S or trans-1S,2S diastereomers exhibit reduced cytotoxicity (IC50_{50} values 2–3× higher) due to suboptimal ligand-DNA interactions. Computational modeling (DFT) supports these findings .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma stability and tissue distribution using 195^{195}Pt-labeled analogs.
  • Combination Therapy : Co-administer with glutathione inhibitors (e.g., buthionine sulfoximine) to counteract detoxification in vivo.
  • Lipid-Based Delivery Systems : Encapsulate in Lipiodol or liposomes to enhance tumor targeting and reduce systemic toxicity, as demonstrated in hepatoma models .

Q. How can researchers investigate resistance mechanisms in platinum-refractory cell lines?

  • Cellular Accumulation Assays : Compare intracellular Pt levels via atomic absorption spectrometry (e.g., H4-II-E/CDDP resistant cells show 6.2× lower Pt uptake).
  • DNA Repair Profiling : Quantify adduct removal using comet assays or γ-H2AX foci imaging.
  • Glutathione Modulation : Measure GSH/GSSG ratios (e.g., resistant lines often exhibit 3× higher GSH levels) and test inhibitors like sulfasalazine .

Q. What analytical methods resolve contradictions in reported molecular formulas (e.g., C12_{12}12​H30_{30}30​N6_66​O8_88​Pt2_22​ vs. C12_{12}12​H34_{34}34​N6_66​O8_88​Pt2_22​)?

Discrepancies arise from hydration state variations. Use thermogravimetric analysis (TGA) to quantify water content and high-resolution mass spectrometry (HRMS) to confirm the anhydrous molecular ion ([M]+^+ at m/z 776.56 vs. hydrated forms). Pharmacopeial standards (e.g., USP) recommend specifying hydration status in Certificates of Analysis .

Q. How does the compound’s dual role as a therapeutic and imaging agent enhance its utility in oncology?

Its Pt centers can chelate radionuclides (e.g., 195m^{195m}Pt for SPECT imaging) while retaining cytotoxic activity. Preclinical studies in xenograft models demonstrate concurrent tumor growth inhibition and contrast-enhanced imaging, enabling real-time treatment monitoring. Optimize dosing to balance radiation exposure and therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.